molecular formula C7H5BrFNO B1518810 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone CAS No. 1111637-74-1

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Cat. No. B1518810
CAS RN: 1111637-74-1
M. Wt: 218.02 g/mol
InChI Key: NTEVXGZFBVJCAP-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-fluoropyridin-3-yl)ethanone” is a chemical compound with the empirical formula C7H5BrFNO . It has a molecular weight of 218.02 . The compound is typically in solid form .


Molecular Structure Analysis

The SMILES string for “1-(5-Bromo-2-fluoropyridin-3-yl)ethanone” is CC(=O)c1ncc(Br)cc1F . The InChI code is 1S/C7H5BrFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“1-(5-Bromo-2-fluoropyridin-3-yl)ethanone” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Biological Activities

1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone (2) was prepared by bromination at ambient temperature, leading to the synthesis of compounds with significant immunosuppressive and immunostimulatory activities. These compounds, including 2, 5, and 7a, displayed potent inhibitory effects on NO generation stimulated by LPS and exhibited cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2011).

Cytotoxic Effects on Cancer Cells

A study on 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, designed and synthesized to investigate their cytotoxic effects, found that these compounds were effective against various cancer cell lines. One compound, in particular, was more effective than the reference drug 5-FU in inhibiting the C6 cancer cell line and did not affect healthy cells (Alagöz et al., 2021).

Role in Antifungal Agent Synthesis

In the synthesis of the antifungal agent voriconazole, the relative stereochemistry is set in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This process examined diastereocontrol and established the absolute stereochemistry of voriconazole (Butters et al., 2001).

Versatile Synthesis Applications

5-bromo-2-fluoro-3-pyridylboronic acid (3) was prepared by ortho-lithiation of 5-bromo-2-fluoropyridine (1), followed by reaction with trimethylborate. This process led to the synthesis of various 3,5-disubstituted 2-fluoropyridines and 2-pyridones, demonstrating the versatility of these compounds in synthetic chemistry (Sutherland & Gallagher, 2003).

Chemoselective Amination

The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine (1c) was achieved through catalytic amination conditions. This process afforded exclusive bromide substitution for both secondary amines and primary anilines, demonstrating the compound's utility in selective chemical reactions (Stroup et al., 2007).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . It’s classified as Acute Tox. 4 Oral . The recommended precautionary statements are P301 + P312 + P330 . It’s not applicable for flash point .

properties

IUPAC Name

1-(5-bromo-2-fluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEVXGZFBVJCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653947
Record name 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

CAS RN

1111637-74-1
Record name 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of pyridinium dichromate (55.4 g, 147 mmol) in DCM (100 mL) was brought to 0° C. and a solution of 1-(5-bromo-2-fluoropyridin-3-yl)ethanol (10.8 g, 49.1 mmol) in DCM (30 mL) was added. The reaction was allowed to warmed to room temperature and stirred for 48 h. The mixture was filtered through Celite, washed with DCM and concentrated to afford 1-(5-bromo-2-fluoropyridin-3-yl)ethanone (11 g, 51 mmol, 100% yield) as a light yellow solid. LC/MS (ESI+) m/z=218 (M+H).
Quantity
55.4 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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